molecular formula C11H10BrNO2 B1287345 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione CAS No. 937664-94-3

7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione

Cat. No.: B1287345
CAS No.: 937664-94-3
M. Wt: 268.11 g/mol
InChI Key: YZOKQXZKPAIFCT-UHFFFAOYSA-N
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Description

7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione is a heterocyclic compound with a five-membered ring structure. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used as a reagent in the synthesis of other compounds. It has been the subject of numerous studies due to its potential applications in the fields of medicine and agriculture.

Scientific Research Applications

Antimicrobial Activity

Research demonstrates the synthesis of novel compounds from 1H-indole-2,3-dione derivatives, including 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione, showing significant antimicrobial properties. For instance, the study by Ashok et al. (2015) on the synthesis and antimicrobial activity of 2-(2-ethoxy-5-substituted-indol-3-ylidene)-1-aryl-ethanones highlights the high antimicrobial activity against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents [Ashok, Ganesh, Lakshmi, & Ravi, 2015].

Antiviral Research

Another domain of application is antiviral research. Terzioğlu et al. (2005) synthesized a series of indole derivatives that showed weak activity against the yellow fever virus and inhibited the growth of the bovine viral diarrhea virus, indicating potential for antiviral drug development [Terzioğlu, Karalı, Gürsoy, Pannecouque, Leysen, Paeshuyse, Neyts, & Clercq, 2005].

Carbonic Anhydrase Inhibition

The compound has also been investigated for its role in inhibiting carbonic anhydrases, enzymes crucial for various physiological functions. Eraslan-Elma et al. (2022) synthesized derivatives that showed high selectivity and inhibitory effects on carbonic anhydrase II, an enzyme target for treating conditions like glaucoma and edema [Eraslan-Elma, Akdemir, Berrino, Bozdağ, Supuran, & Karalı, 2022].

Cancer Research

Indole derivatives have been explored for their anticancer properties. Fawzy et al. (2018) synthesized new heterocyclic compounds from 1H-indole-3-carbaldehyde, showing significant in-vitro antiproliferative activity towards human breast cancer cell lines, suggesting a pathway for developing cancer therapies [Fawzy, Roaiah, Awad, Wietrzyk, Milczarek, & Soliman, 2018].

Antidepressant Properties

Additionally, the compound's derivatives have been examined for antidepressant activities. For example, Khaliullin et al. (2018) synthesized a derivative that showed pronounced antidepressant activity at specific doses, indicating potential applications in psychiatric medication development [Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018].

Properties

IUPAC Name

7-bromo-1-ethyl-5-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-13-9-7(10(14)11(13)15)4-6(2)5-8(9)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOKQXZKPAIFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2Br)C)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596393
Record name 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937664-94-3
Record name 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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